N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-(2-{[(2-Chlorophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule featuring a 5-oxopyrrolidine core substituted with a phenyl group at position 1 and a carboxamide at position 3. The carboxamide is further functionalized with an ethyl linker bearing a (2-chlorophenyl)carbonylamino group. The ortho-chlorophenyl substituent may influence steric and electronic properties, distinguishing it from analogues with para-substituted aromatic groups .
Properties
Molecular Formula |
C20H20ClN3O3 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[2-[(2-chlorobenzoyl)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3/c21-17-9-5-4-8-16(17)20(27)23-11-10-22-19(26)14-12-18(25)24(13-14)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,26)(H,23,27) |
InChI Key |
VRNLTIAYNDMVGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include phenylhydrazine hydrochloride, methanesulfonic acid, and various solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving the condensation of 2-chlorobenzoyl chloride with an appropriate amine, followed by cyclization to form the pyrrolidine ring. The molecular formula is , indicating the presence of a chlorophenyl group and a pyrrolidine scaffold, which are crucial for its biological activity .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of 5-oxopyrrolidine exhibit significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells while showing low toxicity to non-cancerous cells .
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | A549 (Lung) | 15 | 10 |
| Compound B | HCT116 (Colon) | 20 | 8 |
| Compound C | MCF7 (Breast) | 25 | 9 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Studies indicate that certain derivatives show promising activity against resistant strains of Staphylococcus aureus and Enterobacteriaceae. However, the effectiveness varies significantly among different derivatives, with some exhibiting minimal inhibitory concentrations (MIC) below clinically relevant thresholds .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA (Methicillin-resistant Staphylococcus aureus) | 32 |
| Compound B | MDR E. coli | >64 |
| Compound C | Pseudomonas aeruginosa | 16 |
Future Perspectives
Given its promising biological activities, N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide represents a valuable scaffold for drug development. Ongoing research focuses on optimizing its structure to enhance efficacy and reduce toxicity. Additionally, exploring combination therapies with existing antibiotics or chemotherapeutics may provide synergistic effects against resistant pathogens and tumors.
Mechanism of Action
The mechanism of action of N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
Aromatic Substituent Positioning and Halogen Effects
Key Observations :
Functional Group Variations
Key Observations :
- Methoxy groups () introduce electron-donating effects, contrasting with the electron-withdrawing chloro group in the target.
Biological Activity
N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and relevant findings from various studies to provide a comprehensive understanding of this compound.
Chemical Structure
The compound can be characterized by its complex structure, which includes a pyrrolidine ring, a carboxamide group, and a chlorophenyl substituent. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amide formation and cyclization processes. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including the compound . A notable study evaluated the cytotoxic effects against A549 human lung adenocarcinoma cells. The findings indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. Specifically:
- Compound Efficacy : Compounds with specific substitutions on the phenyl ring demonstrated varying levels of efficacy:
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several pathogens, including multidrug-resistant strains. Key findings include:
- Activity Spectrum : The compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus, while exhibiting limited effectiveness against Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 7.8 to 62.5 µg/mL for various derivatives, indicating moderate to strong antimicrobial activity .
Study 1: Anticancer Efficacy
In an experimental setup, various 5-oxopyrrolidine derivatives were tested for their effect on A549 cells. Compounds with specific structural modifications were found to significantly enhance anticancer activity while maintaining low toxicity towards non-cancerous cells.
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| Compound A | 78% | >100 |
| Compound B | 66% | 75 |
| Compound C | 50% | 50 |
Study 2: Antimicrobial Testing
A series of tests against resistant strains of S. aureus revealed that certain derivatives had MIC values below clinically relevant thresholds, suggesting their potential as therapeutic agents.
| Pathogen | MIC (µg/mL) |
|---|---|
| S. aureus | 15.6 |
| MRSA | 31.25 |
| E. coli | >64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
